molecular formula C100H176N4O10 B10854105 OF-C4-Deg-lin

OF-C4-Deg-lin

Cat. No.: B10854105
M. Wt: 1594.5 g/mol
InChI Key: ZQXDXCNSODVUPG-ACIWIILCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OF-C4-Deg-Lin is an ionizable lipid designed for the delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This compound is a modified version of OF-Deg-Lin, with an increased distance between the ester bond and the linker group from two to four carbons. This modification enhances its efficacy in delivering RNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

OF-C4-Deg-Lin is synthesized through a series of chemical reactions involving the formation of ester bonds and the incorporation of linoleic acid esters. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its application in RNA delivery .

Chemical Reactions Analysis

Types of Reactions

OF-C4-Deg-Lin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Linoleic acid and the corresponding amine derivatives.

    Oxidation: Peroxides and other oxidative products.

    Substitution: Alkylated amine derivatives

Scientific Research Applications

OF-C4-Deg-Lin has a wide range of scientific research applications, including:

Mechanism of Action

OF-C4-Deg-Lin exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. The ionizable lipid is positively charged at acidic pH, which allows it to condense RNA into nanoparticles. These nanoparticles are then taken up by cells through endocytosis. Once inside the cell, the acidic environment of the endosome protonates the lipid, facilitating the release of RNA into the cytoplasm. The released RNA can then exert its therapeutic effects by silencing or expressing target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OF-C4-Deg-Lin

This compound is unique due to its increased linker length, which enhances its efficacy in delivering RNA molecules. This modification allows for better encapsulation and release of RNA, making it a more efficient delivery vehicle compared to its counterparts .

Properties

Molecular Formula

C100H176N4O10

Molecular Weight

1594.5 g/mol

IUPAC Name

4-[4-[(2S,5S)-5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t93-,94-/m0/s1

InChI Key

ZQXDXCNSODVUPG-ACIWIILCSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCC[C@@H]1NC(=O)[C@@H](NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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